molecular formula C18H17ClFN3S B4624123 3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole

3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole

Cat. No. B4624123
M. Wt: 361.9 g/mol
InChI Key: OJXVJANFCMHCJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves multi-step reactions, starting from readily available precursors. While specific literature on the synthesis of this compound is scarce, analogous processes involve initial preparation of triazole core followed by functionalization with halogenated benzyl groups and other substituents. An example includes the synthesis of related triazole compounds through cyclization and subsequent substitution reactions, showcasing the methodological basis for constructing such molecules (Gülsüm Gündoğdu et al., 2017).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by single-crystal X-ray diffraction, revealing details about bond lengths, angles, and molecular conformation. For example, studies on similar triazole compounds have elucidated their crystal packing, showcasing isostructural properties and intermolecular interactions crucial for their biological activity (B. Kariuki et al., 2021).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including substitution, addition, and cyclization, which are fundamental for modifying their chemical properties. Their reactivity can be attributed to the presence of nitrogen atoms in the triazole ring, which serve as sites for nucleophilic attack. Debenzylation reactions, for instance, demonstrate the manipulability of triazole compounds under certain conditions, leading to the removal of benzyl protecting groups (T. Farooq et al., 2012).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as melting point, solubility, and crystal structure, are influenced by their molecular arrangement and substituent effects. The crystalline structure and solubility in various solvents are critical for their application in pharmaceutical formulations. Studies on related compounds have detailed their crystallization in different space groups, providing insights into their physical behavior and stability (Z. Jing, 2008).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including their reactivity, stability, and electronic structure, are pivotal for their biological efficacy. Density functional theory (DFT) calculations, for instance, have been utilized to explore the electronic properties and predict the reactivity of similar triazole compounds. These analyses help in understanding the molecular basis of their pharmacological activities and designing new compounds with enhanced properties (M. Beytur & Ihsan Avinca, 2021).

Scientific Research Applications

Structural and Interaction Mechanisms

  • π-Hole Tetrel Bonding Interactions : A study on ethyl 2-triazolyl-2-oxoacetate derivatives, which share a structural resemblance to the compound , highlighted the significance of π-hole tetrel bonding interactions. These interactions were analyzed using Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations, emphasizing the compound's potential for forming stable molecular assemblies (Ahmed et al., 2020).

  • Intermolecular Interactions : Another research elaborated on the lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles. Through synthesis, characterization, and analysis of biologically active 1,2,4-triazole derivatives, insights were provided into the nature and energetics associated with these interactions, aiding in the understanding of the compound's behavior in various conditions (Shukla et al., 2014).

Biological Activities and Applications

  • Lipase and α-Glucosidase Inhibition : Research into novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide investigated their potential for lipase and α-glucosidase inhibition. This points towards potential applications in treating diseases related to these enzymes (Bekircan et al., 2015).

  • Analgesic Potential : The analgesic potential of triazole derivatives was explored, indicating that certain compounds exhibit significant analgesic effects. This suggests potential pharmacological applications of such derivatives in pain management (Zaheer et al., 2021).

  • Antioxidant Properties : The crystal structures and intermolecular interactions of antioxidant triazolyl-benzimidazole compounds were studied, highlighting their potential as antioxidants. The detailed analysis of their crystal structures provides a foundation for further exploration of their use in combating oxidative stress (Karayel et al., 2015).

  • Selective COX-2 Inhibition : A triazole-based COX-2 inhibitor was synthesized and analyzed for its crystal structure and interaction mechanisms. The study provides insights into the compound's potential as a selective inhibitor for COX-2, an important target for anti-inflammatory drugs (Al-Wahaibi et al., 2021).

properties

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-ethyl-5-(3-methylphenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3S/c1-3-23-17(13-6-4-5-12(2)9-13)21-22-18(23)24-11-14-7-8-15(20)10-16(14)19/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXVJANFCMHCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=C(C=C2)F)Cl)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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